[2-(1-Benzofuran-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzofuran-2-yl)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features a benzofuran ring, a nicotinate moiety, and a methylthio group. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzofuran-2-yl)-2-oxoethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring through a cyclization reaction. The nicotinate moiety is then introduced via esterification, and the methylthio group is added through a substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis (MWI) to enhance reaction rates and yields. This method is particularly useful for synthesizing complex benzofuran derivatives with high efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Benzofuran-2-yl)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .
Scientific Research Applications
2-(Benzofuran-2-yl)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-tumor and antibacterial activities.
Medicine: Investigated for its potential use as an anti-viral agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzofuran-2-yl)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with various molecular targets. The benzofuran ring can intercalate with DNA, disrupting its function and leading to anti-tumor effects. The methylthio group can interact with enzymes, inhibiting their activity and providing antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Similar in structure but contain a sulfur atom in place of the oxygen in the benzofuran ring.
Coumarin derivatives: Contain a benzopyrone structure, similar to benzofuran but with a lactone ring.
Uniqueness
2-(Benzofuran-2-yl)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its combination of a benzofuran ring, a nicotinate moiety, and a methylthio group.
Properties
Molecular Formula |
C17H13NO4S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
[2-(1-benzofuran-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H13NO4S/c1-23-16-12(6-4-8-18-16)17(20)21-10-13(19)15-9-11-5-2-3-7-14(11)22-15/h2-9H,10H2,1H3 |
InChI Key |
NVYKOUGWENUMRH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.